2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions. The preparation starts with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its unique structure and functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
These compounds share the thiazole ring but differ in their specific substituents and biological activities, highlighting the versatility and importance of thiazole derivatives in various fields .
Properties
Molecular Formula |
C15H18N4O4S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N4O4S2/c1-7(2)12-11(13(22)23)19-15(25-12)18-10(21)5-4-9(20)17-14-16-6-8(3)24-14/h6-7H,4-5H2,1-3H3,(H,22,23)(H,16,17,20)(H,18,19,21) |
InChI Key |
IMMGTNJMCBKQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)O |
Origin of Product |
United States |
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